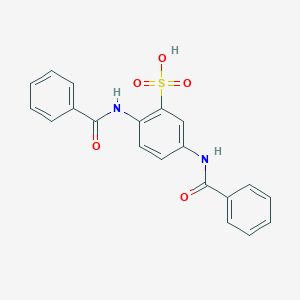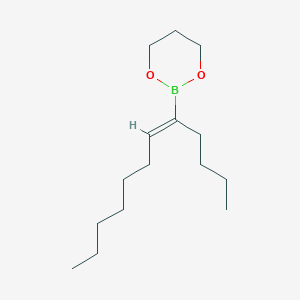
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis and their ability to form stable complexes with various organic molecules. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane typically involves the reaction of dodec-5-en-5-yl alcohol with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The dioxaborinane ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2-(Dodec-5-en-5-yl)-5-propyl-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a dioxaborinane ring.
[(Dodec-5-en-5-yl)selanyl]benzene: This compound contains a selenium atom instead of a boron atom. The uniqueness of this compound lies in its ability to form stable complexes with various organic molecules, making it a valuable reagent in organic synthesis and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C15H29BO2 |
|---|---|
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
2-[(Z)-dodec-5-en-5-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H29BO2/c1-3-5-7-8-9-12-15(11-6-4-2)16-17-13-10-14-18-16/h12H,3-11,13-14H2,1-2H3/b15-12+ |
InChI-Schlüssel |
HGHSBXUWMRHTSZ-NTCAYCPXSA-N |
Isomerische SMILES |
B1(OCCCO1)/C(=C/CCCCCC)/CCCC |
Kanonische SMILES |
B1(OCCCO1)C(=CCCCCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


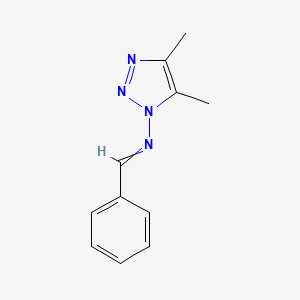

![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
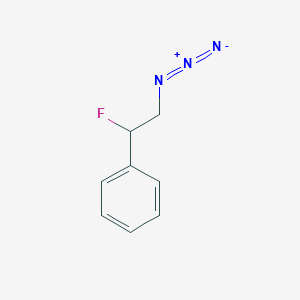
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
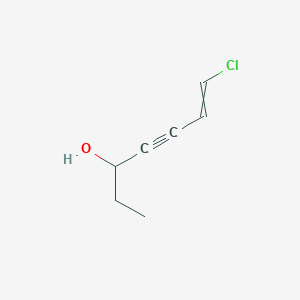
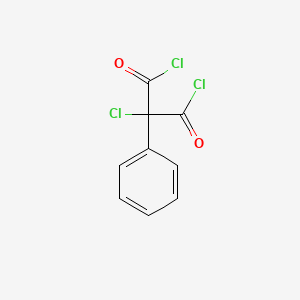
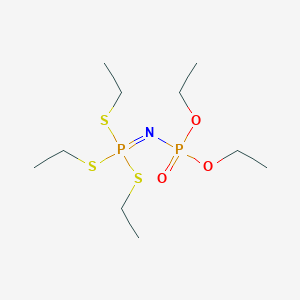
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
